SSR128129E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SSR128129E es un inhibidor alostérico de molécula pequeña de los receptores del factor de crecimiento de fibroblastos (FGFR). Es conocido por su capacidad de inhibir la vía de señalización del factor de crecimiento de fibroblastos (FGF), que juega un papel crucial en el crecimiento celular, la supervivencia, la diferenciación y la angiogénesis . Este compuesto ha mostrado potencial en diversas aplicaciones de investigación científica, particularmente en los campos de la investigación del cáncer y los estudios metabólicos .

Métodos De Preparación

La síntesis de SSR128129E implica varios pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones específicas. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que this compound es un compuesto de administración oral con un alto nivel de pureza del 99,85% . Los métodos de producción industrial para this compound tampoco están disponibles públicamente, pero normalmente se produce en laboratorios de investigación para estudios científicos .

Análisis De Reacciones Químicas

Mechanism of Action and Biochemical Interactions

SSR128129E inhibits FGFR signaling through non-competitive, allosteric binding to the receptor's extracellular domain. Key findings include:

-

Allosteric Inhibition : SSR does not compete with FGF ligands for the primary binding site but prevents FGFR internalization and downstream signaling by inducing conformational changes .

-

Binding Confirmation : Crystallography, molecular dynamics simulations, and mutagenesis studies confirm SSR binds to FGFR's ectodomain, disrupting receptor dimerization and activation .

-

Structural Insights : Nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) reveal SSR stabilizes an inactive FGFR conformation, blocking signal transduction .

Comparative Analysis of FGFR Inhibitors

This compound's unique extracellular binding contrasts with ATP-competitive inhibitors. The table below highlights its distinct features compared to other FGFR inhibitors:

| Inhibitor | Binding Site | Mechanism | Selectivity | Clinical Phase |

|---|---|---|---|---|

| This compound | FGFR ectodomain | Allosteric, non-ATP | Pan-FGFR | Preclinical |

| Erdafitinib (JNJ) | ATP-binding pocket | Competitive (Type I) | FGFR1-4 | FDA Approved |

| AZD4547 | ATP-binding pocket | Competitive (Type I) | FGFR1-3 | Phase I/II |

| Futibatinib (TAS) | ATP-binding pocket | Irreversible (Type I) | FGFR1-4 | Phase I/II |

Functional and Pharmacological Evidence

-

In Vitro Studies : SSR inhibits FGF-induced phosphorylation of FGFR and downstream ERK/MAPK signaling in NIH/3T3 cells (IC₅₀ ~100 nM) .

-

Mutagenesis Support : Alanine scanning of FGFR's D3 domain identified residues critical for SSR binding (e.g., Lys351, Asp355), validating its allosteric site .

-

Computational Modeling : Molecular dynamics simulations show SSR stabilizes a "closed" FGFR conformation, preventing FGF-induced dimerization .

Limitations and Research Gaps

-

No synthetic route or stability data (e.g., hydrolysis, oxidation) is available in public domains.

-

In vivo pharmacokinetics and metabolite profiles remain unreported.

-

Specificity for FGFR isoforms (FGFR1-4) is described as pan-inhibitory but lacks quantitative IC₅₀ comparisons .

Key Research Citations

-

Allosteric Mechanism ( ): First structural characterization of SSR's ectodomain binding.

-

Functional Antagonism ( ): Demonstrated disruption of FGF23/FGFR1-α-Klotho complexes.

-

Comparative Pharmacology ( ): Contextualized SSR among ATP-competitive FGFR inhibitors.

This compound represents a pioneering approach to targeting FGFR signaling extracellularly, offering potential advantages in avoiding ATP-binding mutations. While its biochemical interactions are well-documented, further studies are needed to elucidate its synthetic chemistry and in vivo behavior.

Aplicaciones Científicas De Investigación

Cancer Treatment

SSR128129E has shown promise in cancer research, particularly concerning tumor angiogenesis and vasculogenesis:

- Tumor Growth Inhibition : In a study involving Lewis lung carcinoma, SSR128129E significantly reduced tumor growth and intra-tumoral vascularization. The treatment led to a 41% decrease in tumor size and a 50% reduction in vascular index compared to vehicle-treated mice .

- Endothelial Cell Differentiation : The compound also inhibited FGF2-induced differentiation of human bone marrow-derived endothelial progenitor cells into vascular precursors, underscoring its role in modulating tumor-associated angiogenesis .

Cardiovascular Diseases

This compound has been investigated for its effects on vascular diseases such as arteriosclerosis:

- Reduction of Neointimal Proliferation : In a mouse model of vein graft arteriosclerosis, treatment with SSR128129E resulted in a dramatic decrease in neointimal proliferation (72.5% inhibition at 2 weeks; 47.8% at 8 weeks post-graft) compared to control groups .

- Atherosclerosis Management : In apoE-deficient mice, this compound treatment led to a significant reduction in lesion size in the aortic sinus after five months (42.9% reduction) without altering serum lipid levels .

Summary of Key Findings

Mecanismo De Acción

SSR128129E ejerce sus efectos al unirse a la parte extracelular de los FGFR, actuando como un inhibidor alostérico . Esta unión evita la internalización de los FGFR e inhibe la señalización inducida por FGF. Los objetivos moleculares de this compound incluyen FGFR1, FGFR2, FGFR3 y FGFR4 . La inhibición de estos receptores conduce a la supresión de las vías de señalización descendentes, como la vía de señalización de ERK, que participa en el crecimiento y la diferenciación celular .

Comparación Con Compuestos Similares

SSR128129E es único en su capacidad de actuar como un inhibidor alostérico de los FGFR sin competir con FGF por la unión . Los compuestos similares incluyen otros inhibidores de FGFR, como:

BGJ398: Un inhibidor selectivo de FGFR1-3 utilizado en la investigación del cáncer.

AZD4547: Otro inhibidor de FGFR1-3 con aplicaciones en oncología.

PD173074: Un inhibidor pan-FGFR que se dirige a FGFR1-4.

Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad y propiedades de unión. El mecanismo único de inhibición alostérica de this compound lo diferencia de estos otros inhibidores .

Actividad Biológica

SSR128129E is a potent allosteric inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in various biological processes, including cell growth, differentiation, and angiogenesis. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer and vascular diseases.

This compound acts by binding to the extracellular domain of FGFRs, inhibiting FGF-induced signaling without competing with FGF for binding. This mechanism is characterized as allosteric inhibition, which allows for selective modulation of receptor activity without disrupting the fundamental ligand-receptor interaction. The binding of this compound alters the receptor conformation, preventing FGFR internalization and downstream signaling activities associated with tumor growth and vascular remodeling .

Inhibition of Neointimal Hyperplasia

In preclinical studies, this compound demonstrated significant efficacy in reducing neointimal hyperplasia in mouse models of vein graft arteriosclerosis. Mice treated with this compound at a dosage of 50 mg/kg/day showed a 72.5% reduction in neointimal proliferation two weeks post-surgery and a 47.8% reduction after eight weeks compared to control groups (p<0.01) . This suggests that this compound effectively mitigates vascular remodeling processes that can lead to graft failure.

Impact on Atherosclerosis

In apoE-deficient mice, which are prone to developing atherosclerosis, treatment with this compound resulted in a 42.9% reduction in lesion size after five months (p<0.01), indicating its potential as a therapeutic agent against atherosclerotic disease progression . Importantly, this treatment did not significantly alter serum lipid levels, suggesting that its effects are independent of systemic lipid metabolism.

Glioblastoma and Radiosensitivity

Research has shown that this compound can enhance radiosensitivity in glioblastoma cells. In vitro studies demonstrated that FGFR1 inhibition via this compound increased the effectiveness of radiation therapy by promoting mitotic cell death and increasing the proportion of giant multinucleated cells following radiation exposure . This finding underscores the potential for this compound to be used as an adjunct therapy in radiation treatment protocols for aggressive tumors like glioblastoma.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model Used | Dosage | Key Findings |

|---|---|---|---|

| Neointimal Hyperplasia | Mouse vein graft model | 50 mg/kg/day | 72.5% reduction at 2 weeks; 47.8% at 8 weeks (p<0.01) |

| Atherosclerosis | ApoE-deficient mice | 50 mg/kg/day | 42.9% reduction in lesion size after 5 months (p<0.01) |

| Glioblastoma Radiosensitivity | Human glioblastoma cell lines | Not specified | Increased radiosensitivity; enhanced mitotic cell death |

Propiedades

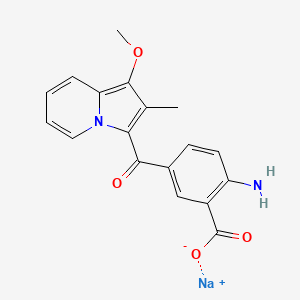

IUPAC Name |

sodium;2-amino-5-(1-methoxy-2-methylindolizine-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4.Na/c1-10-15(20-8-4-3-5-14(20)17(10)24-2)16(21)11-6-7-13(19)12(9-11)18(22)23;/h3-9H,19H2,1-2H3,(H,22,23);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBMSTWZURKQOC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1OC)C(=O)C3=CC(=C(C=C3)N)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.